molecular formula C7H4ClNS B8438806 3-(5-Chlorothien-2-yl)acrylonitrile

3-(5-Chlorothien-2-yl)acrylonitrile

Cat. No. B8438806
M. Wt: 169.63 g/mol
InChI Key: WUTGOBYCRLJMJY-UHFFFAOYSA-N
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Patent
US04012377

Procedure details

A solution of 2-chloro-5-formylthiophene (5.68 g., 40 mM) and cyanomethylenetriphenylphosphorane (12.04 g., 40 mM) in chloroform (100 ml.) was heated under reflux for 20 min., and was evaporated to an oily solid. This was triturated with ether (20 ml.) and colourless needles of triphenylphosphine oxide (m.p. 156°-157°) were filtered off, and were washed with ether (10 ml.). The combined filtrates were evaporated, and the residue was distilled under reduced pressure to give 3-(5-chlorothien-2-yl)acrylonitrile (5.62 g., 83%) as a colourless oil, b.p. 100°-104°/0.6mm., which crystallised in needles, m.p. 41°-43° [Found: C, 49.1; H, 2.5; C1, 21.1; N, 8.3; S, 19.1; C7H4ClNS (169.6) requires C, 49.6; H, 2.4; Cl, 20.9; N, 8.3; S, 18.9%]λmax. 315 nm (ε 21,120).
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
12.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([CH:7]=O)=[CH:5][CH:6]=1.[C:9]([CH:11]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:10]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[S:3][C:4]([CH:7]=[CH:11][C:9]#[N:10])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5.68 g
Type
reactant
Smiles
ClC=1SC(=CC1)C=O
Name
Quantity
12.04 g
Type
reactant
Smiles
C(#N)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 min.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was evaporated to an oily solid
CUSTOM
Type
CUSTOM
Details
This was triturated with ether (20 ml.) and colourless needles of triphenylphosphine oxide (m.p. 156°-157°)
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
were washed with ether (10 ml.)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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